![molecular formula C23H20N2O B12559413 Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- CAS No. 169155-32-2](/img/structure/B12559413.png)
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is a complex organic compound that features a phenol group attached to an imidazole ring substituted with two 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced imidazole derivatives.
Applications De Recherche Scientifique
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenol group can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4,5-trimethyl-: Known for its use as an antioxidant.
Phenol, 2,4-bis(1-methylethyl)-: Used in the production of plastics and coatings.
Uniqueness
Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]- is unique due to its dual functionality, combining the properties of phenol and imidazole. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
169155-32-2 |
|---|---|
Formule moléculaire |
C23H20N2O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C23H20N2O/c1-15-7-11-17(12-8-15)21-22(18-13-9-16(2)10-14-18)25-23(24-21)19-5-3-4-6-20(19)26/h3-14,26H,1-2H3,(H,24,25) |
Clé InChI |
TWZXERQCYYRPEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


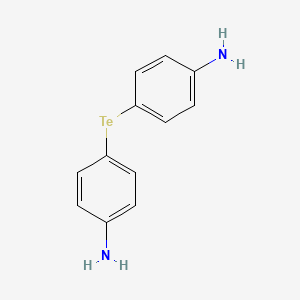
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)
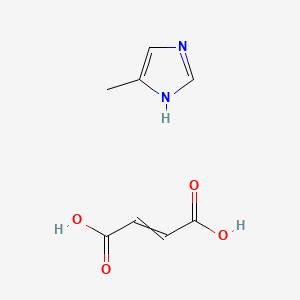
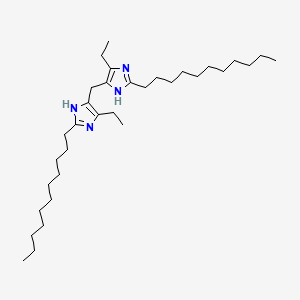
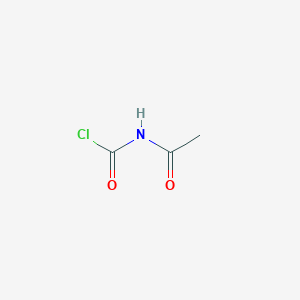
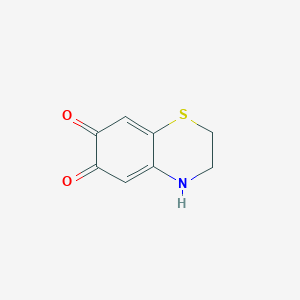
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)
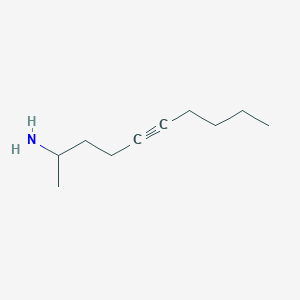
![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
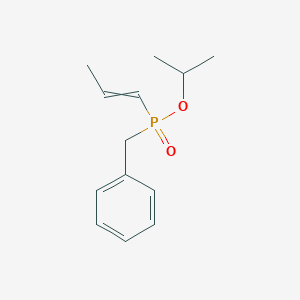
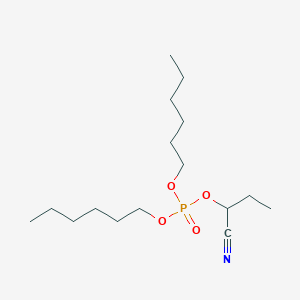
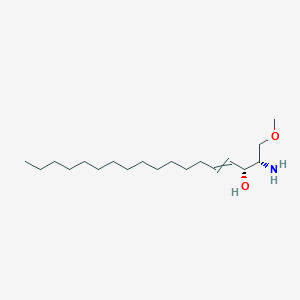
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
